1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-methoxybenzyl)urea
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Description
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Innovative Synthesis Approaches : A method demonstrating the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been applied for the synthesis of ureas from carboxylic acids. This approach provides good yields without racemization under mild conditions, showing compatibility with common N-protecting groups and offering an environmentally friendly and cost-effective synthesis route (Kishore Thalluri et al., 2014).
Deuterium-labeled Compounds : A study on the synthesis of deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea as an internal standard for LC–MS analysis in drug absorption and pharmacokinetics studies indicates the significance of urea derivatives in analytical chemistry, highlighting their role in improving the precision of biochemical analyses (D. Liang et al., 2020).
Biological Applications
- Enzyme Inhibition : Some cyclic urea derivatives have been tested for their inhibition profiles against acetylcholinesterase and butyrylcholinesterase, important enzymes related to neurological functions. These compounds demonstrated effective inhibition, suggesting potential therapeutic applications for neurological conditions (A. Sujayev et al., 2016).
Material Science
- Cocondensation for Polymer Synthesis : Research into the reactions of urea with methylolphenols under acidic conditions explored the synthesis of new polymeric materials. This work could inform the development of novel urea-based polymers with potential applications in various industrial sectors (B. Tomita & C. Hse, 1992).
Analytical Chemistry
- Chiral Recognition Abilities : The synthesis and evaluation of novel chiral polymethacrylates containing urea moieties for their chiral recognition abilities highlight the use of urea derivatives in creating selective materials for chromatographic separation processes, an essential aspect of pharmaceutical and chemical research (Yong-kyung Lee et al., 2002).
Properties
IUPAC Name |
1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-23-15-7-3-13(4-8-15)11-19-18(22)20-12-17(21)14-5-9-16(24-2)10-6-14/h3-10,17,21H,11-12H2,1-2H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAXUOYIKFSRQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC(C2=CC=C(C=C2)SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.